molecular formula C11H10F3NO2 B1587071 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide CAS No. 351-87-1

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B1587071
CAS No.: 351-87-1
M. Wt: 245.2 g/mol
InChI Key: GGDAWUSJZZHVBR-UHFFFAOYSA-N
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Description

3-Oxo-N-[4-(trifluoromethyl)phenyl]butanamide is a high-purity chemical compound supplied for research and development purposes. This specialty chemical, with the CAS Registry Number 351-87-1 and a molecular formula of C11H10F3NO2, has a molecular weight of 245.20 g/mol . It is characterized by a melting point of 152-156 °C . Researchers value this compound for its role as a versatile building block in organic synthesis and medicinal chemistry, particularly in the development of novel pharmaceutical agents. Its structure, which includes a β-ketoamide group and a trifluoromethylphenyl moiety, makes it a valuable intermediate for constructing more complex molecules . The compound is associated with the MDL number MFCD00231301 and its structure can be represented by the SMILES notation CC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F . Please handle with care and refer to the product's Safety Data Sheet (SDS). This product is intended for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-7(16)6-10(17)15-9-4-2-8(3-5-9)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDAWUSJZZHVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363004
Record name 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-87-1
Record name 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The compound 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is typically prepared by the condensation of ethyl acetoacetate with 4-(trifluoromethyl)aniline under reflux conditions in an aromatic hydrocarbon solvent, followed by purification. This intermediate is then used in subsequent transformations such as bromination and cyanide substitution to ultimately yield teriflunomide.

Detailed Preparation Procedure

Step 1: Condensation Reaction

  • Reactants:

    • Ethyl acetoacetate
    • 4-(trifluoromethyl)aniline
  • Solvent:
    Aromatic hydrocarbons such as toluene, xylene, nitrobenzene, benzene, or mixtures thereof.

  • Conditions:

    • Reflux the reaction mixture for approximately 48 hours.
    • The reaction facilitates the formation of this compound (IV).
  • Workup:

    • Concentrate the reaction mixture.
    • Purify the product by column chromatography to obtain pure 3-oxo-N-(4-trifluoromethylphenyl)butanamide.

Summary Table of Preparation Parameters

Step Reagents / Conditions Solvents Temperature Time Workup / Purification
Condensation to form ketoamide (IV) Ethyl acetoacetate + 4-(trifluoromethyl)aniline Aromatic hydrocarbons (toluene, xylene, benzene, etc.) Reflux (~110°C) ~48 hours Concentration, column chromatography
Bromination to form bromo derivative (V) Brominating agents (Br2, NBS, HBr, pyridinium salts) Chlorinated solvents or aromatic hydrocarbons Room temperature Until completion Aqueous workup, ethyl acetate extraction, drying, distillation

Analytical Data Supporting Preparation

Infrared (IR) spectroscopy data confirm the structure of the ketoamide intermediate:

  • Characteristic IR peaks (cm⁻¹):
    • 3305 (N-H stretch)
    • 2220 (possibly residual nitrile or related functionalities)
    • 1633 (C=O stretch of amide)
    • 1596, 1554 (aromatic C=C and amide N-H bending)
    • Other peaks consistent with trifluoromethyl and amide groups.

Research Findings and Industrial Relevance

  • The described preparation method is straightforward and amenable to scale-up, using commercially available starting materials and common solvents.
  • The use of aromatic hydrocarbons and chlorinated solvents provides flexibility depending on process safety and environmental considerations.
  • Bromination at room temperature with various brominating agents allows selective functionalization without harsh conditions.
  • The purification steps involving aqueous workup and chromatographic techniques ensure high purity of the intermediate, critical for downstream pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes . Detailed studies are ongoing to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Ring Derivatives

a) 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide (CAS 134888-96-3)
  • Molecular Formula: C₁₁H₁₀F₃NO₃
  • Molecular Weight : 261.20 g/mol
  • Key Differences : Replacement of -CF₃ with -OCF₃ introduces increased polarity due to the oxygen atom. This modification may enhance solubility in polar solvents but could reduce membrane permeability compared to the trifluoromethyl analog .
b) 3-oxo-N-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)butanamide (Compound 310)
  • Molecular Weight : 581 g/mol
  • Key Differences: Incorporation of a triazole ring and trifluoromethoxy-phenyl group significantly increases molecular complexity and weight.

Aliphatic Chain and Aromatic Modifications

a) 3-oxo-N-(4-phenylbutan-2-yl)butanamide
  • Molecular Formula: C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Key Differences : Replacement of the trifluoromethylphenyl group with a 4-phenylbutan-2-yl chain reduces electron-withdrawing effects and molecular weight. This likely improves lipophilicity but diminishes metabolic stability .
b) Butanamide, 3-oxo-N-[4-(phenylazo)phenyl]- (CAS 38659-87-9)
  • Molecular Formula : C₁₆H₁₅N₃O₂
  • Key Differences : Introduction of an azo (-N=N-) group creates a chromophore, enabling applications in dyes or sensors. The extended conjugation may also alter electronic properties and redox behavior .

Functional Group Variations

a) 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
  • Molecular Formula: C₁₁H₁₀F₃NO₃
b) (Z)-2-((9H-purin-6-ylamino)methylene)-3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide (Compound 3p)
  • Molecular Formula : C₁₆H₁₃F₃N₄O₂
  • Synthetic Yield : 90.3%
  • This derivative showed 99.82% HPLC purity, highlighting efficient synthetic routes for complex analogs .

Comparative Data Table

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide (351-87-1) C₁₁H₁₀F₃NO₂ 245.20 -CF₃ (para) STAT3 inhibitor precursor; high thermal stability
3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide (134888-96-3) C₁₁H₁₀F₃NO₃ 261.20 -OCF₃ (para) Increased polarity; potential solubility enhancement
Compound 310 (triazole derivative) C₂₃H₁₇F₃N₄O₂ 581.00 Triazole, -OCF₃ High molecular weight; synthetic intermediate
3-oxo-N-(4-phenylbutan-2-yl)butanamide C₁₄H₁₉NO₂ 233.31 Aliphatic 4-phenylbutan-2-yl Enhanced lipophilicity
CAS 38659-87-9 (phenylazo derivative) C₁₆H₁₅N₃O₂ 281.31 Azo (-N=N-) Chromophoric properties; non-pharma applications

Biological Activity

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, also known by its CAS number 351-87-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes functional groups such as a ketone (3-oxo) and an amide (butanamide), which contribute to its chemical reactivity and biological interactions. The trifluoromethyl group (CF₃) attached to the phenyl ring is particularly noteworthy, as it can influence the compound's pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀F₃NO
  • Molecular Weight : 245.20 g/mol

The presence of both the carbonyl and amide functionalities suggests that this compound may exhibit diverse biological activities, including enzyme inhibition and receptor interaction.

Medicinal Applications

Research indicates that this compound serves as an intermediate in the synthesis of teriflunomide, a drug used for treating multiple sclerosis. Its structural characteristics allow it to interact with various biological targets, influencing pathways related to inflammation and immune response .

Anti-inflammatory Properties

Studies have highlighted the compound's potential as an anti-inflammatory agent . Interaction studies have shown that it binds to specific enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects .

Antimicrobial Activity

While some derivatives of related compounds have shown antimicrobial activity against Gram-positive bacteria, research specifically on this compound is limited. However, its structural analogs have demonstrated varying degrees of effectiveness against microbial strains .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

Compound NameStructure FeaturesUnique Properties
TeriflunomideContains a similar trifluoromethyl groupApproved for multiple sclerosis treatment
2-Cyano-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamideCyano group instead of amidePotentially different biological activity due to cyano substitution
N-(4-Trifluoromethyl)benzamideLacks the keto group; simpler structureUsed in various organic syntheses but lacks complexity

This comparison illustrates how the trifluoromethyl and keto-amide functionalities in this compound distinguish it from other compounds, enhancing its relevance in medicinal chemistry.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has focused on the binding affinities of this compound with various enzymes implicated in inflammatory processes. High concentrations of the compound have shown significant inhibition of enzyme activity, suggesting potential therapeutic applications .
  • Synthesis and Derivative Exploration : The compound is utilized as a scaffold in synthesizing novel derivatives that exhibit promising pharmacological activities. For instance, derivatives synthesized from this compound have been characterized for their anti-inflammatory and analgesic properties .

Q & A

Q. What are the established synthetic routes for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
  • Step 1 : Formation of the trifluoromethylphenylamine intermediate via nucleophilic substitution or coupling reactions under anhydrous conditions.
  • Step 2 : Condensation with β-ketoesters or diketene derivatives to form the butanamide backbone.
    Critical parameters include:
  • Solvent choice (e.g., dichloromethane or ethanol for solubility optimization) .
  • Temperature control (reflux conditions for cyclization steps) .
  • Catalyst use (e.g., acid catalysts for amide bond formation) .
    Yield and purity are monitored via HPLC and NMR , with impurities often attributed to incomplete trifluoromethyl group activation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the trifluoromethylphenyl group (δ 7.5–8.0 ppm for aromatic protons) and the β-ketoamide moiety (δ 2.5–3.5 ppm for methylene groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects byproducts like unreacted intermediates .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 302.1) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact; chemical goggles for eye protection .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Disposal : Collect waste in sealed containers labeled for halogenated organic compounds; avoid release into waterways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify common byproducts, such as hydrolyzed β-ketoester intermediates or dimerized amides .
  • Condition Optimization :
  • Reduce reaction time to prevent hydrolysis of the trifluoromethyl group .
  • Employ Schlenk techniques to exclude moisture in anhydrous reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance amide bond formation efficiency .

Q. What strategies are employed to resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Normalize cell viability assays (e.g., MTT) across labs using identical positive controls (e.g., doxorubicin) .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent-induced artifacts .
  • Dose-Response Repetition : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC₅₀ values .

Q. How does the trifluoromethyl group influence the compound's reactivity and interaction with biological targets?

  • Methodological Answer :
  • Electronic Effects : The CF₃ group is electron-withdrawing, increasing the electrophilicity of the adjacent carbonyl group, which enhances binding to nucleophilic residues (e.g., cysteine thiols in enzymes) .
  • Steric Effects : The bulky CF₃ group may hinder binding in shallow protein pockets, necessitating molecular docking studies to validate target interactions .
  • Metabolic Stability : CF₃ reduces oxidative metabolism, increasing plasma half-life compared to non-fluorinated analogs .

Q. What computational approaches are used to predict the binding affinity of this compound with potential enzyme targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to screen against targets like cyclooxygenase-2 (COX-2) or kinases .
  • QSAR Modeling : Corrogate substituent effects (e.g., CF₃ position) with IC₅₀ values to refine predictive models .

Q. What metabolic pathways are hypothesized for this compound, and how can in vitro models validate these pathways?

  • Methodological Answer :
  • Hypothesized Pathways :
  • Phase I : Hydrolysis of the β-ketoamide to 4-(trifluoromethyl)aniline and acetoacetate via liver esterases .
  • Phase II : Glucuronidation of the aniline metabolite .
  • Validation Methods :
  • Hepatocyte Incubations : Monitor metabolite formation using LC-MS/MS .
  • CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Reactant of Route 2
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3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide

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